(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol is a chiral organic compound with a cyclopentane ring substituted with a methyl group and three hydroxyl groups. The stereochemistry of the compound is defined by the specific spatial arrangement of its substituents, making it a molecule of interest in stereochemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol can be achieved through various synthetic routes. One common method involves the diastereoselective reduction of a suitable precursor, such as a cyclopentane derivative with appropriate functional groups. The reaction conditions typically include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperature and solvent conditions .
Industrial Production Methods
For industrial production, the synthesis may involve catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantioselectivity. The choice of catalysts, solvents, and reaction parameters is optimized to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reducing agents: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3S)-1-Methylcyclopentane-1,2,3-triol: An enantiomer with different stereochemistry.
Cyclopentane-1,2,3-triol: A similar compound without the methyl group.
1-Methylcyclopentane-1,2-diol: A compound with two hydroxyl groups instead of three.
Uniqueness
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three hydroxyl groups and methyl substitution make it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
918403-87-9 |
---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(1S,2S,3R)-1-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
WRVWZOOJULPXAG-SRQIZXRXSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]([C@@H]1O)O)O |
Kanonische SMILES |
CC1(CCC(C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.